molecular formula C7H16N4O2 B8116801 N3-PEG2-CH2CH2NHMe

N3-PEG2-CH2CH2NHMe

Cat. No.: B8116801
M. Wt: 188.23 g/mol
InChI Key: VEHCZDVZXVAGBF-UHFFFAOYSA-N
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Description

N3-PEG2-CH2CH2NHMe, also known as Azido-PEG2-C2-amine, is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is a bifunctional molecule containing an azide group and a secondary amine group. This compound is widely used in various fields of scientific research due to its unique chemical properties and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-PEG2-CH2CH2NHMe typically involves the reaction of polyethylene glycol (PEG) with azide and amine functional groups. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as “click chemistry.” This reaction involves the use of copper(I) as a catalyst to facilitate the formation of a triazole ring between the azide group and an alkyne group .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

N3-PEG2-CH2CH2NHMe undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N3-PEG2-CH2CH2NHMe has a wide range of applications in scientific research, including:

    Chemistry: Used as a linker in the synthesis of complex molecules and polymers.

    Biology: Employed in bioconjugation techniques to attach biomolecules such as proteins and peptides.

    Medicine: Utilized in the development of drug delivery systems and antibody-drug conjugates (ADCs).

    Industry: Applied in the production of advanced materials and nanotechnology.

Mechanism of Action

The mechanism of action of N3-PEG2-CH2CH2NHMe involves its ability to form stable triazole linkages through click chemistry reactions. This property makes it an effective linker for attaching various molecules. The azide group can also be reduced to an amine group, allowing for further functionalization. The PEG spacer provides solubility and flexibility, enhancing the overall performance of the compound in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its secondary amine group, which offers different reactivity compared to primary amine-containing compounds. This allows for more selective and specific reactions in various applications .

Properties

IUPAC Name

2-[2-(2-azidoethoxy)ethoxy]-N-methylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N4O2/c1-9-2-4-12-6-7-13-5-3-10-11-8/h9H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEHCZDVZXVAGBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCOCCOCCN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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